molecular formula C7H5F2I B6230659 1,3-difluoro-2-iodo-4-methylbenzene CAS No. 1557651-09-8

1,3-difluoro-2-iodo-4-methylbenzene

Cat. No.: B6230659
CAS No.: 1557651-09-8
M. Wt: 254
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Description

1,3-Difluoro-2-iodo-4-methylbenzene is an organic compound with the molecular formula C7H5F2I It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms, one by an iodine atom, and one by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Difluoro-2-iodo-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,3-difluoro-4-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction typically requires a catalyst like iron(III) chloride to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-2-iodo-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1,3-difluoro-2-hydroxy-4-methylbenzene, while Suzuki coupling can produce biaryl compounds.

Scientific Research Applications

1,3-Difluoro-2-iodo-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-difluoro-2-iodo-4-methylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.

Molecular Targets and Pathways: The molecular targets and pathways involved vary based on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1,3-Difluoro-4-iodobenzene: Similar structure but lacks the methyl group.

    1,3-Difluoro-2-methylbenzene: Similar structure but lacks the iodine atom.

    1,4-Difluoro-2-iodo-5-methylbenzene: Similar structure with different substitution pattern.

Uniqueness: 1,3-Difluoro-2-iodo-4-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both fluorine and iodine atoms provides a balance of electron-withdrawing effects and steric hindrance, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

1557651-09-8

Molecular Formula

C7H5F2I

Molecular Weight

254

Purity

95

Origin of Product

United States

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